molecular formula C8H4ClF2NS B11780263 2-(Chlorodifluoromethyl)benzo[d]thiazole

2-(Chlorodifluoromethyl)benzo[d]thiazole

Cat. No.: B11780263
M. Wt: 219.64 g/mol
InChI Key: VHSLOVYELUNGOA-UHFFFAOYSA-N
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Description

2-(Chlorodifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with chlorodifluoromethane under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the chlorodifluoromethane, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, alkoxides, dimethylformamide (DMF), potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Chlorodifluoromethyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4ClF2NS

Molecular Weight

219.64 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-1,3-benzothiazole

InChI

InChI=1S/C8H4ClF2NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H

InChI Key

VHSLOVYELUNGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(F)(F)Cl

Origin of Product

United States

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